

N-benzylbut-3-en-1-amine structural elucidation

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Compound of Interest

Compound Name: *N*-benzylbut-3-en-1-amine

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An In-Depth Technical Guide to the Structural Elucidation of **N-benzylbut-3-en-1-amine**

Abstract

The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of **N-benzylbut-3-en-1-amine**, a secondary amine containing both aromatic and olefinic functionalities. We move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. By detailing the causality behind experimental choices—from mass spectrometry and infrared spectroscopy to a full suite of one- and two-dimensional nuclear magnetic resonance experiments—this document serves as a practical guide for researchers. It emphasizes a self-validating system of analysis, where orthogonal techniques provide complementary data points that converge to a single, irrefutable structural assignment.

Introduction: The Analytical Imperative

N-benzylbut-3-en-1-amine (Molecular Formula: $C_{11}H_{15}N$, Molecular Weight: 161.24 g/mol) is a molecule of interest for its potential applications in organic synthesis and medicinal chemistry. [1] Its structure incorporates a flexible aliphatic chain with a terminal alkene, a secondary amine linkage, and a benzyl group. Each of these features presents unique spectroscopic signatures. The goal of structural elucidation is not merely to identify these signatures but to assemble them into a coherent and definitive molecular portrait. This process is critical for ensuring compound identity, purity, and for establishing the structure-activity relationships that underpin drug discovery.

This guide will follow a logical workflow, beginning with techniques that provide broad, confirmatory data (Mass Spectrometry and IR Spectroscopy) and progressing to the high-resolution, detailed connectivity information provided by NMR spectroscopy.

Initial Characterization: Molecular Mass and Functional Groups

Mass Spectrometry (MS)

Mass spectrometry provides the foundational data point for any structural elucidation: the molecular weight of the analyte. For a volatile compound like **N-benzylbut-3-en-1-amine**, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering both separation from potential impurities and high-resolution mass data.

Expected Observations:

- **Molecular Ion (M^+):** The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak at an m/z (mass-to-charge ratio) of 161, confirming the molecular formula $C_{11}H_{15}N$.
- **Key Fragmentation Patterns:** The true power of MS lies in its predictable fragmentation, which provides initial structural clues.
 - **Tropylium Ion:** The most prominent peak is expected at m/z 91. This corresponds to the $[C_7H_7]^+$ ion, a stable tropylium cation, resulting from the facile cleavage of the benzyl group's C-C bond alpha to the nitrogen. This is a hallmark of benzyl-containing compounds.
 - **Alpha-Cleavage:** Cleavage of the C-C bond alpha to the nitrogen atom on the butenyl side would result in a fragment at m/z 106 ($[C_7H_8N]^+$), representing the benzylamine moiety.

The presence of these key fragments provides strong, early evidence for the N-benzyl and butenyl components of the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Bands:

- **N-H Stretch:** As a secondary amine, a single, weak-to-medium intensity band is expected in the 3300-3350 cm^{-1} region.^{[2][3]} Its weakness and sharpness help distinguish it from the broad O-H stretches of alcohols.
- **Aromatic C-H Stretch:** Absorption bands just above 3000 cm^{-1} (typically 3030-3085 cm^{-1}) indicate the C-H bonds of the benzene ring.
- **Aliphatic C-H Stretch:** Bands just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) are characteristic of the sp^3 C-H bonds in the methylene groups.
- **Alkene C=C Stretch:** A medium-intensity band around 1640 cm^{-1} is indicative of the carbon-carbon double bond stretch.
- **Aromatic C=C Stretch:** Multiple sharp bands in the 1450-1600 cm^{-1} region correspond to the skeletal vibrations of the benzene ring.
- **Alkene =C-H Out-of-Plane Bending:** Strong bands around 910 cm^{-1} and 990 cm^{-1} are highly characteristic of a monosubstituted (terminal) alkene, providing crucial information about the alkene's substitution pattern.^[2]
- **C-N Stretch:** A medium-intensity band in the 1250–1020 cm^{-1} range confirms the presence of the C-N bond of the aliphatic amine.^[2]

This combination of peaks from the FT-IR spectrum provides a complete inventory of the functional groups, perfectly aligning with the proposed structure of **N-benzylbut-3-en-1-amine**.

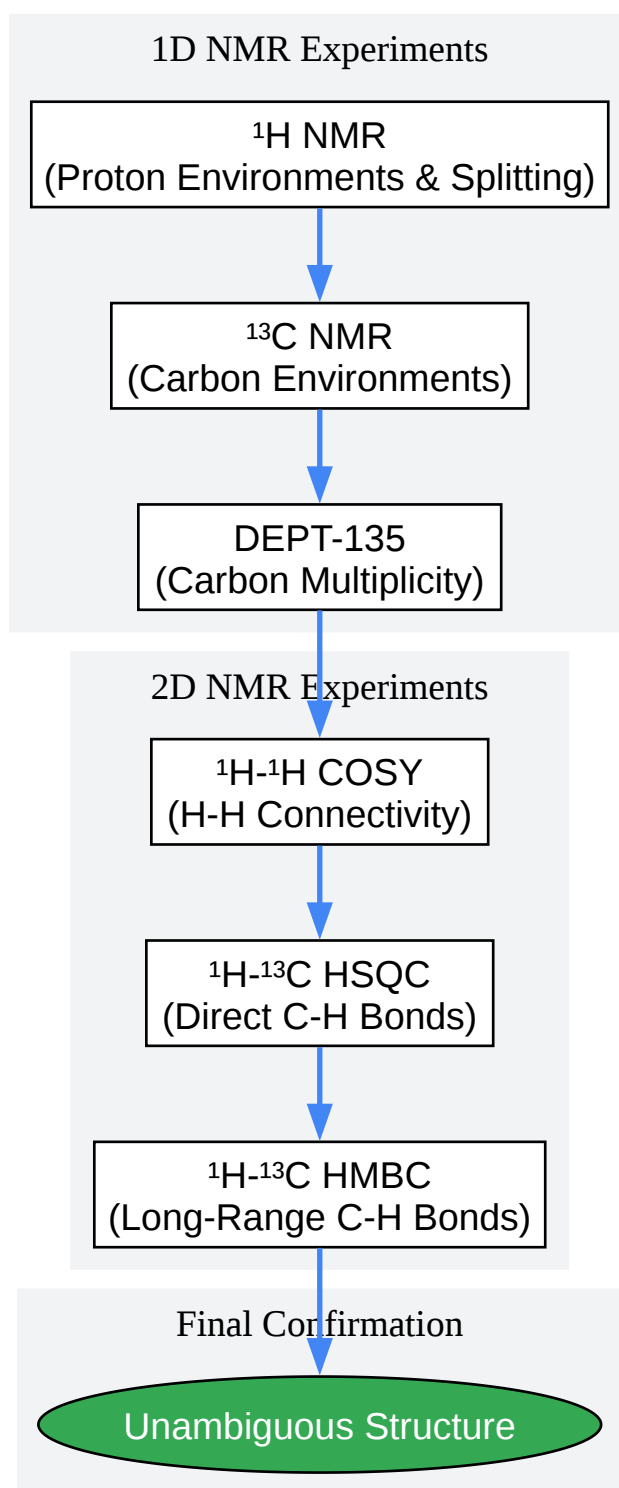
Definitive Structure Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A multi-pronged

approach, combining 1D and 2D NMR experiments, is essential for an unambiguous assignment.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow employed to solve a molecular structure using a suite of NMR experiments. Each step builds upon the last, progressively revealing more detailed information.



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Caption: Logical workflow for NMR-based structural elucidation.

One-Dimensional (1D) NMR Analysis

¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule and provides connectivity information through spin-spin splitting patterns.

¹³C NMR and DEPT-135 Spectroscopy: While ¹³C NMR identifies all unique carbon environments, the DEPT-135 experiment is essential for determining the multiplicity of each carbon (C, CH, CH₂, or CH₃).^{[4][5][6]} In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.^{[5][6]}

Position	Structure Fragment	Predicted ¹ H Shift (ppm)	¹ H Multiplicity	Integration	Predicted ¹³ C Shift (ppm)	DEPT-135 Phase
1'	-CH ₂ -N-	~2.7	t	2H	~49	Negative
2'	-CH ₂ -CH=	~2.3	q	2H	~36	Negative
3'	=CH-	~5.8	m	1H	~135	Positive
4'	CH ₂ =	~5.1	m	2H	~117	Positive
5'	Ph-CH ₂ -	~3.8	s	2H	~54	Negative
6'	-NH-	~1.5	br s	1H	-	-
7'	Ph-C (ipso)	-	-	-	~140	Absent
8'	Ph-C (ortho)	~7.3	m	2H	~128	Positive
9'	Ph-C (meta)	~7.3	m	2H	~129	Positive
10'	Ph-C (para)	~7.2	m	1H	~127	Positive

Table 1: Predicted ¹H and ¹³C NMR data for **N-benzylbut-3-en-1-amine**.

Causality of Chemical Shifts:

- H3' & H4': These vinyl protons are in the characteristic downfield region for alkenes (5-6 ppm).
- H8', H9', H10': The aromatic protons appear in their typical region (~7.3 ppm).
- H5': The benzylic protons are significantly deshielded by the adjacent aromatic ring and the nitrogen atom, hence their shift to ~3.8 ppm.
- H1': These protons are alpha to the nitrogen, placing them downfield at ~2.7 ppm.
- H2': These allylic protons are adjacent to the double bond, resulting in a shift to ~2.3 ppm.

Two-Dimensional (2D) NMR Analysis

2D NMR experiments correlate signals across two frequency axes, resolving spectral overlap and revealing through-bond and through-space relationships.^[7]

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.^[8] It is invaluable for tracing out the connectivity of proton spin systems.

Caption: Key ¹H-¹H COSY correlations for **N-benzylbut-3-en-1-amine**.

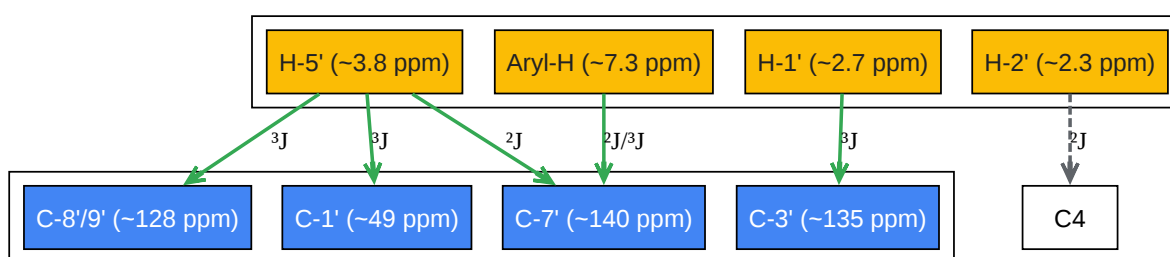
Expected COSY Correlations:

- A clear correlation path will be visible connecting H1' ↔ H2' ↔ H3' ↔ H4', unambiguously establishing the but-3-en-1-yl fragment.
- Correlations will be observed among the aromatic protons (H8', H9', H10').
- Crucially, there will be no cross-peak between the benzylic protons (H5') and any other proton, as they are separated by the nitrogen atom and the quaternary ipso-carbon, confirming they are an isolated singlet.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.^{[7][9]} This allows for the confident assignment of all protonated carbons in the ¹³C spectrum. For example, the

proton signal at ~3.8 ppm will show a cross-peak to the carbon signal at ~54 ppm, definitively assigning this carbon as the benzylic CH₂ (C5').

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).^{[10][11]} It connects the spin systems identified by COSY.



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Caption: Crucial ²J and ³J HMBC correlations confirming the molecular backbone.

Key HMBC Correlations for Structural Confirmation:

- Connecting Benzyl to Nitrogen: The benzylic protons (H5') will show a three-bond correlation (³J) to the C1' carbon of the butenyl chain. This single correlation definitively links the benzyl group to the butenylamine fragment via the nitrogen atom.
- Confirming Benzyl Group: The H5' protons will also show two- and three-bond correlations to the aromatic carbons C7' and C8'/C9', confirming their position.
- Confirming Butenyl Chain Position: The H1' protons will show a three-bond correlation to the olefinic carbon C3', further solidifying the butenyl chain structure.

The combination of these long-range correlations leaves no ambiguity and serves as a self-validating confirmation of the proposed structure.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1 mg/mL solution of **N-benzylbut-3-en-1-amine** in a volatile solvent such as ethyl acetate or dichloromethane.
- Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, constant flow of 1 mL/min.[\[12\]](#)
 - Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[\[13\]](#)
 - Injection Mode: Splitless (1 μ L injection volume).
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Transfer Line Temperature: 280 °C.

Note: For some primary or secondary amines, derivatization (e.g., with trifluoroacetic anhydride) may be required to improve peak shape and volatility, although it is often not necessary for a compound of this nature.[\[14\]](#)[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified sample.[16][17]
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice for its excellent solubilizing properties and its residual solvent peak ($\delta \sim 7.26$ ppm) can be used for spectral calibration.[18]
- If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, at δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.[16][19] Ensure the sample height is adequate (~4 cm) for proper shimming.[16]
- Data Acquisition:
 - Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 300 K).[20]
 - ^1H NMR: Acquire with a 45° or 90° pulse, sufficient scans to achieve a signal-to-noise ratio $>100:1$.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire with proton broadband decoupling.
 - DEPT-135: Use a standard DEPT-135 pulse sequence.[21]
 - 2D Spectra (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.[10]
- Data Processing:
 - Apply Fourier transformation to all acquired FIDs.
 - Phase correct all spectra manually.
 - Perform baseline correction.
 - Calibrate the ^1H spectrum to the residual CDCl_3 peak at 7.26 ppm. Calibrate the ^{13}C spectrum based on the ^1H calibration.

- Integrate the ^1H spectrum and analyze the splitting patterns and coupling constants.
- Analyze cross-peaks in 2D spectra to build the final structural assignment.

Conclusion

The structural elucidation of **N-benzylbut-3-en-1-amine** is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides initial fragmentation clues. FT-IR spectroscopy identifies all constituent functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the analysis of long-range HMBC correlations, provides an unambiguous and definitive map of atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.

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